N,N-Dimethylanatoxin
Description
N,N-Dimethylanatoxin is a synthetic derivative of anatoxin, a potent neurotoxin produced by cyanobacteria. Anatoxin analogs are known for their high affinity for nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of neuromuscular junctions and neurotoxicity . The dimethyl modification likely alters the compound’s pharmacokinetic properties, such as solubility, receptor binding, and metabolic stability, compared to its parent molecule.
Properties
CAS No. |
122564-67-4 |
|---|---|
Molecular Formula |
C12H20INO |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[(1R)-9,9-dimethyl-9-azoniabicyclo[4.2.1]non-2-en-2-yl]ethanone;iodide |
InChI |
InChI=1S/C12H20NO.HI/c1-9(14)11-6-4-5-10-7-8-12(11)13(10,2)3;/h6,10,12H,4-5,7-8H2,1-3H3;1H/q+1;/p-1/t10?,12-;/m1./s1 |
InChI Key |
ULFPCIFJWKJUKE-ULIKACSMSA-M |
SMILES |
CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-] |
Isomeric SMILES |
CC(=O)C1=CCCC2CC[C@H]1[N+]2(C)C.[I-] |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-] |
Synonyms |
DMAnTX N,N-dimethylanatoxin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 N-Methylanatoxin
- Structure: N-Methylanatoxin (CAS 120786-68-7) features a single methyl group on the nitrogen of the anatoxin bicyclic framework (C11H19NO, MW 181.27 g/mol) .
- However, the mono-methyl derivative retains significant neurotoxicity due to preserved receptor-binding motifs.
- Key Difference : N,N-Dimethylanatoxin’s additional methyl group may further increase lipophilicity, altering metabolic pathways (e.g., hepatic demethylation) and toxicity profiles.
2.2 N,N-Dimethyltryptamine (DMT)
- Structure : A dimethylated tryptamine derivative (C12H16N2, MW 188.27 g/mol) with psychoactive properties .
- Activity: Unlike this compound, DMT acts as a serotonin receptor agonist, inducing hallucinogenic effects.
- Key Difference : The anatoxin backbone confers neurotoxic activity, whereas DMT’s indole structure drives its psychedelic effects.
2.3 N-Nitrosodimethylamine (NDMA)
- Structure: A nitroso compound (C2H6N2O, MW 74.08 g/mol) with carcinogenic properties .
- Activity: NDMA is a potent hepatotoxin and carcinogen, metabolized to reactive alkylating agents that damage DNA.
- Key Difference: this compound’s toxicity arises from cholinergic overstimulation, whereas NDMA’s harm stems from genotoxicity.
2.4 N,N-Dimethylformamide (DMF)
- Structure: A polar aprotic solvent (C3H7NO, MW 73.09 g/mol) .
- Activity: DMF is non-neurotoxic but hepatotoxic at high doses.
- Key Difference : Functional group divergence (amide vs. bicyclic alkaloid) results in entirely distinct biological activities.
Comparative Data Table
*Hypothesized based on structural analogs.
Research Findings and Implications
- Receptor Specificity: Dimethylation in anatoxin derivatives may enhance binding to nAChRs compared to mono-methyl or non-methylated forms, as seen in studies of nicotine analogs .
- Toxicity Trade-offs : Increased lipophilicity could improve tissue penetration but also elevate risks of off-target effects, as observed in dimethylated pharmaceuticals .
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